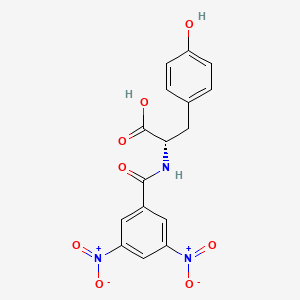

N-(3,5-Dinitrobenzoyl)tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-Dinitrobenzoyl)tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C16H13N3O8 and its molecular weight is 375.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Inhibitory Effects on Receptors

Research has demonstrated that the isomers of 3,5-dinitro-o-tyrosine can differentially bind to specific receptors. For instance, the S-isomer has shown to be significantly more potent than the R-isomer in inhibiting AMPA receptors, which are critical in mediating excitatory neurotransmission in the brain. This differential binding suggests potential applications in designing drugs targeting neurological disorders .

Analgesic Potency

The compound has been studied for its role in enhancing the analgesic properties of certain peptides. For example, D-amino acid-containing peptides have exhibited higher affinity for µ-type opiate receptors when modified with N-(3,5-dinitrobenzoyl)tyrosine. This modification could lead to the development of more effective pain management therapies .

Analytical Chemistry Applications

Chiral Separation

this compound derivatives serve as chiral selectors in high-performance liquid chromatography (HPLC). They have been successfully used to resolve enantiomers of various compounds, including pharmaceuticals like albendazole sulfoxide. The ability to separate enantiomers is crucial for drug development as different enantiomers can exhibit vastly different biological activities .

Derivatization Techniques

The compound has been utilized in solid-phase derivatization techniques for amines and amino acids. By immobilizing the 3,5-dinitrobenzoyl group on a polymeric activated ester, researchers can enhance the detection and analysis of these compounds without the complications associated with solution-phase derivatization . This method improves chromatographic performance and minimizes sample handling.

Biochemical Research

Protein Modification

this compound is employed in studies focusing on tyrosine-specific chemical modifications within proteins. These modifications can alter protein function and stability, providing insights into enzyme activity and protein interactions under various conditions. Such studies are fundamental for understanding biochemical pathways and developing biotechnological applications .

Cosmetic Formulation

Although primarily noted for its applications in pharmacology and analytical chemistry, this compound's properties may also extend to cosmetic formulations. Its potential as an antimicrobial agent and skin-conditioning component could be explored further within cosmetic science to enhance product efficacy and safety .

Summary of Key Findings

| Application Area | Details |

|---|---|

| Pharmacology | Potent receptor inhibition; enhanced analgesic properties through peptide modification |

| Analytical Chemistry | Chiral separation of enantiomers; solid-phase derivatization techniques |

| Biochemical Research | Tyrosine-specific modifications affecting protein function |

| Cosmetic Formulation | Potential use as an antimicrobial agent; skin-conditioning properties |

Case Studies

-

Chiral Separation of Albendazole Sulfoxide

A study demonstrated that using this compound as a chiral selector allowed for effective resolution of albendazole sulfoxide enantiomers, highlighting its utility in pharmaceutical analysis . -

Modification of Opiate Peptides

Research indicated that incorporating this compound into peptide structures increased their binding affinity for opiate receptors significantly, suggesting new avenues for pain relief therapies .

Propiedades

Número CAS |

86091-65-8 |

|---|---|

Fórmula molecular |

C16H13N3O8 |

Peso molecular |

375.29 g/mol |

Nombre IUPAC |

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H13N3O8/c20-13-3-1-9(2-4-13)5-14(16(22)23)17-15(21)10-6-11(18(24)25)8-12(7-10)19(26)27/h1-4,6-8,14,20H,5H2,(H,17,21)(H,22,23)/t14-/m0/s1 |

Clave InChI |

DCSVEDZIOSFADB-AWEZNQCLSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Key on ui other cas no. |

86091-65-8 |

Sinónimos |

DNB-Tyr N-(3,5-dinitrobenzoyl)tyrosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.